2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid
CAS No.: 918636-54-1
Cat. No.: VC16911708
Molecular Formula: C12H8O6
Molecular Weight: 248.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 918636-54-1 |
---|---|
Molecular Formula | C12H8O6 |
Molecular Weight | 248.19 g/mol |
IUPAC Name | 2,6-dihydroxynaphthalene-1,5-dicarboxylic acid |
Standard InChI | InChI=1S/C12H8O6/c13-7-3-1-5-6(10(7)12(17)18)2-4-8(14)9(5)11(15)16/h1-4,13-14H,(H,15,16)(H,17,18) |
Standard InChI Key | YTFJYGJLUDTNOI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C2=C1C(=C(C=C2)O)C(=O)O)C(=O)O)O |
Introduction
Molecular Identity and Structural Characteristics
Nomenclature and Identification
The compound is systematically named 2,6-dihydroxynaphthalene-1,5-dicarboxylic acid, though alternative nomenclature such as 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid is also encountered in literature . This discrepancy arises from differing numbering conventions for naphthalene derivatives. The CAS registry number 25543-68-4 is widely accepted, though a conflicting entry (CAS 918636-54-1) exists in one source, potentially indicating a structural isomer or registry error . The IUPAC name, molecular formula, and weight are consistent across reputable databases, including PubChem and ChemicalBook .
Table 1: Key Identifiers and Physical Properties
Property | Value | Source |
---|---|---|
CAS Number | 25543-68-4 | |
Molecular Formula | ||
Molecular Weight | 248.19 g/mol | |
LogP (Partition Coefficient) | 2.97 | |
Hydrogen Bond Donors | 4 | |
Hydrogen Bond Acceptors | 6 |
Molecular Geometry and Hydrogen Bonding
The naphthalene core adopts a planar configuration, with hydroxyl groups at positions 2 and 6 and carboxylic acids at positions 1 and 5. Intramolecular hydrogen bonding between the hydroxyl and carboxylate groups stabilizes the structure, influencing its solubility and crystallinity . Density functional theory (DFT) calculations predict a polar surface area of 115 Ų, suggesting moderate polarity compatible with aqueous and organic solvents .
Synthesis and Production
Synthetic Routes
Industrial synthesis typically involves controlled hydroxylation and carboxylation of naphthalene precursors. Metal-catalyzed reactions, such as those employing palladium or copper, are employed to direct substituent placement. For example, hydroxylation via Ullmann coupling or carboxylation using Kolbe-Schmitt conditions may yield the target compound, though specific protocols remain proprietary. Reaction parameters such as temperature (120–200°C) and pressure (1–5 atm) are critical for optimizing yield and purity.
Supplier | Purity | Pack Size | Price (USD) |
---|---|---|---|
Advanced ChemBlocks CN | 95% | 250 mg | 479 |
Suzhou Senfeida Chemical | 98% | 1 kg | 8,200 |
LeapChem Co., Ltd. | 90% | 100 g | 1,450 |
Chemical Reactivity and Functional Group Transformations
Hydroxyl Group Reactivity
The phenolic -OH groups undergo typical electrophilic substitution reactions, such as sulfonation and nitration. Under alkaline conditions, deprotonation enhances nucleophilic aromatic substitution at positions ortho and para to the hydroxyl groups .
Carboxylic Acid Reactivity
The -COOH groups participate in esterification, amidation, and decarboxylation. For instance, reaction with thionyl chloride () yields the corresponding acid chloride, a precursor for polymer synthesis.
Table 3: Representative Reactions
Reaction Type | Reagents | Product |
---|---|---|
Esterification | Methanol, | Dimethyl ester derivative |
Decarboxylation | Cu, Quinoline | 2,6-Dihydroxynaphthalene |
Oxidation | , | Quinone derivatives |
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